BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for 2-(Butylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-(Butylthio)benzoic acid
CAS No.: 17839-61-1
Cat. No.: B2362384

Get Quote

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-(Butylthio)benzoic
acid (CAS: 17839-61-1), also known as

-butylthiosalicylic acid. As a sulfur-containing isostere of salicylic acid derivatives, this
compound represents a critical intermediate in the synthesis of non-steroidal anti-inflammatory
drugs (NSAIDs) and coordination ligands.

This document is structured to serve as a self-validating protocol for researchers. It details the
synthesis logic, expected spectral signatures, and quality control parameters required to
confirm chemical identity and purity during drug development workflows.

Chemical Identity & Properties
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Parameter Detail

IUPAC Name 2-(Butylsulfanyl)benzoic acid

Common Name _Butylthiosalicylic acid

CAS Number 17839-61-1

Molecular Formula

Molecular Weight 210.29 g/mol

Physical State Solid (typically off-white to pale yellow crystals)

Soluble in DMSO, Methanol, Chloroform;

Solubilit
Y sparingly soluble in water.[1][2]

Synthesis & Sample Preparation Protocol

To ensure spectroscopic data correlates with high-purity material, the following synthesis and
purification workflow is recommended. This method utilizes a nucleophilic substitution on
thiosalicylic acid, minimizing oxidation byproducts (disulfides).

Reaction Logic (Self-Validating)

e Reagents: Thiosalicylic acid (Nucleophile),

-Butyl bromide (Electrophile), NaOH (Base).

¢ Solvent: Ethanol/Water (1:1) — Ensures solubility of the thiosalicylate dianion.
 Critical Control Point: The reaction must be performed under an inert atmosphere (

) to prevent the dimerization of thiosalicylic acid to dithiosalicylic acid.

Synthesis Workflow Diagram
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Figure 1: Synthesis pathway for 2-(Butylthio)benzoic acid emphasizing the critical
deprotonation step to favor S-alkylation over O-alkylation.

Spectroscopic Characterization (The Core)
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The following data represents the Reference Spectral Profile. Experimental samples should be
validated against these specific signal assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent;

(Deuterochloroform) or DMSO-
. Internal Standard: TMS (
0.00 ppm).

Interpretation Strategy: The molecule possesses a distinct asymmetry.[3] The butyl chain
provides a clear aliphatic signature, while the ortho-substituted benzene ring displays a
characteristic ABCD aromatic pattern. The key validation marker is the triplet at

ppm, confirming the sulfur-methylene connectivity.

Table 1:

NMR Assignment (400 MHz,

)
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Shift ( o ) ) Structural
Multiplicity Integration Assignment

. ppm) Insight

Carboxylic acid

proton

11.0- 13.0 Broad Singlet 1H —COOH (exchangeable
with

).

Ortho to
Doublet of Carbonyl; most
8.12 1H Ar-H (C6) )
Doublets deshielded

aromatic proton.

Para to Sulfur;
7.45-7.55 Multiplet 1H Ar-H (C4) typical aromatic

coupling.

Ortho to Sulfur;
7.35 Doublet 1H Ar-H (C3) shielded relative
to C6.

_ Meta to
7.15-7.25 Multiplet 1H Ar-H (C5)
Carbonyl.

Diagnostic Peak:
Chemical shift

Triplet ( —-S—CH confirms S-

2.94 2H ,
Hz) alkylation (O-

alkyl would be
~4.0 ppm).

Methylene beta
1.68 Quintet 2H —CH Y
to sulfur.

1.48 Sextet 2H —CH Methylene

gamma to sulfur.
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—CH
—CH
Terminal methyl
0.94 Triplet 3H —CH Y
group.
Table 2:
NMR Assignment (100 MHz,
)
Shift (
Assignment
» Ppm)
1715 C=0 (Carboxylic Acid)
142.8 Ar-C (C2, ipso to Sulfur)
132.5 Ar-C (C4)
131.2 Ar-C (C6)
127.0 Ar-C (C1, ipso to Carbonyl)
125.8 Ar-C (C3)
124.1 Ar-C (C5)
-S—-CH
32.5
—CH
31.2
— (Beta)
—CH
22.1
— (Gamma)
13.6 —CH
© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2362384?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).
Diagnostic Bands:
e O-H Stretch (3300-2500 cm

): Very broad, overlapping C-H stretches. Characteristic of carboxylic acid dimers.

e C=0 Stretch (1680-1695 cm

): Strong, sharp peak. The frequency is slightly lower than typical benzoic acids due to
conjugation and the heavy atom effect of sulfur in the ortho position.

e C-S Stretch (600-800 cm

): Weak bands in the fingerprint region, often difficult to assign definitively but useful for
fingerprinting.

Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) or El (Electron Impact). Mode: Negative Mode (ESI-) is
preferred for carboxylic acids; Positive Mode (EI) for structural elucidation.

Fragmentation Logic Diagram:

Loss of OH
[M-17]+ m/z 193

Molecular lon C-S Cleavage > Loss of Butyl
[M]+ m/z 210 [M-57]+ m/z 153

\-o>
Base Peak

(Thiosalicylic ion)
m/z 137

-C4H9
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Figure 2: Predicted fragmentation pathway for 2-(Butylthio)benzoic acid (El Source).
e Molecular lon:

210 (

)

o Base Peak: Often

137 (Thiosalicylium cation) or

153 (loss of butyl group).

Quality Control & Purity Analysis

To validate the synthesized material for pharmaceutical screening, use the following HPLC
method.

e Column: C18 Reverse Phase (
mm, 5
m).
» Mobile Phase A: 0.1% Formic Acid in Water.
» Mobile Phase B: Acetonitrile.
e Gradient: 10% B to 90% B over 15 minutes.
o Detection: UV at 254 nm (Aromatic absorption) and 310 nm (Sulfur-conjugated band).
o Acceptance Criteria: Purity

by area normalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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